molecular formula C9H16ClN3O2 B1473158 3-(Azetidin-3-ylmethyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride CAS No. 2098124-32-2

3-(Azetidin-3-ylmethyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride

Cat. No.: B1473158
CAS No.: 2098124-32-2
M. Wt: 233.69 g/mol
InChI Key: BILXPEHZNZDBDF-UHFFFAOYSA-N
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Description

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .


Synthesis Analysis

Azetidines can be produced by a multistep route from 3-amino-1-propanol . A simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine rings was described in a paper . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The molecular structure of similar compounds such as “methyl 3-(azetidin-3-yl)propanoate hydrochloride” has been analyzed . The InChI code for this compound is 1S/C7H13NO2.ClH/c1-10-7(9)3-2-6-4-8-5-6;/h6,8H,2-5H2,1H3;1H .


Chemical Reactions Analysis

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds such as “methyl 3-(azetidin-3-yl)propanoate hydrochloride” have been analyzed . This compound has a molecular weight of 179.65 and is stored at 4 degrees Celsius .

Safety and Hazards

The safety and hazards of similar compounds such as “5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride” have been analyzed . This compound has a hazard statement of H301 and precautionary statements including P301 + P310 .

Properties

IUPAC Name

3-(azetidin-3-ylmethyl)-5,5-dimethylimidazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2.ClH/c1-9(2)7(13)12(8(14)11-9)5-6-3-10-4-6;/h6,10H,3-5H2,1-2H3,(H,11,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILXPEHZNZDBDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC2CNC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Azetidin-3-ylmethyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride
Reactant of Route 2
3-(Azetidin-3-ylmethyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride
Reactant of Route 3
3-(Azetidin-3-ylmethyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride
Reactant of Route 4
3-(Azetidin-3-ylmethyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride
Reactant of Route 5
3-(Azetidin-3-ylmethyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride
Reactant of Route 6
3-(Azetidin-3-ylmethyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride

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